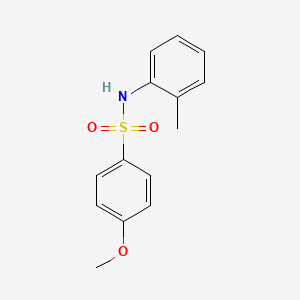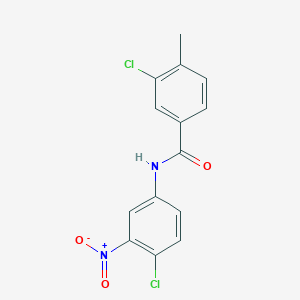
3-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide, also known as CCN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amide compounds and is often used in the synthesis of other organic compounds. The purpose of
Mécanisme D'action
The mechanism of action of 3-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide is not well understood. However, studies have suggested that it may act as an inhibitor of certain enzymes involved in the biosynthesis of prostaglandins and leukotrienes. These enzymes are known to play a role in inflammation and cancer, which suggests that 3-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide may have potential therapeutic applications in these areas.
Biochemical and Physiological Effects:
3-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro. Studies have also suggested that it may have potential as an anti-microbial agent. However, more research is needed to fully understand the biochemical and physiological effects of 3-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide is its versatility in the synthesis of other organic compounds. It can be used as a building block in the synthesis of a wide range of heterocyclic compounds, which makes it a useful tool for medicinal chemists. However, one of the limitations of 3-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving 3-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide. One area of interest is the development of new anti-inflammatory and anti-cancer agents based on the structure of 3-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide. Another area of interest is the exploration of 3-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide as a potential anti-microbial agent. Additionally, there is potential for the development of new synthetic methods for 3-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide that could improve its efficiency and yield.
Méthodes De Synthèse
3-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitroaniline with 3-chloro-4-methylbenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain 3-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide in high purity.
Applications De Recherche Scientifique
3-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has been widely used in scientific research as a building block in the synthesis of other organic compounds. It has been used in the synthesis of various heterocyclic compounds, including pyrazoles, pyrimidines, and benzimidazoles. 3-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has also been used as a starting material for the synthesis of anti-inflammatory and anti-cancer agents.
Propriétés
IUPAC Name |
3-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-3-9(6-12(8)16)14(19)17-10-4-5-11(15)13(7-10)18(20)21/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVXQVULCXOHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)
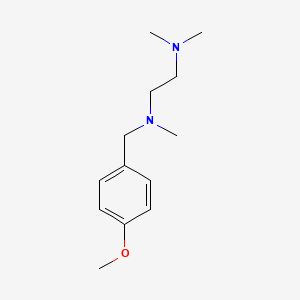

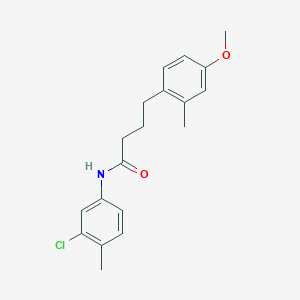
![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)
![2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5724660.png)
![N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5724665.png)
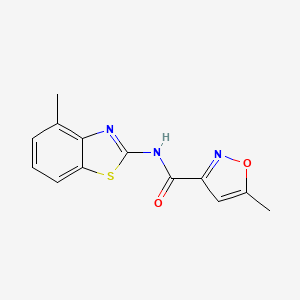


![N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5724706.png)
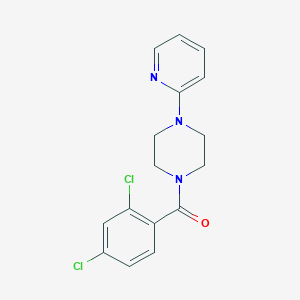
![5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5724734.png)
